molecular formula C14H15NO5 B13343324 Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate CAS No. 33277-16-6

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13343324
CAS No.: 33277-16-6
M. Wt: 277.27 g/mol
InChI Key: JVLFWHHGCUGAFU-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the isoxazole ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium or copper compounds. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-6-5-9(17-2)7-12(10)18-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFWHHGCUGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655339
Record name Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33277-16-6
Record name Ethyl 5-(2,4-dimethoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33277-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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